4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile
Overview
Description
4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is a chemical compound with the molecular formula C10H8N6 It is characterized by the presence of a triazine ring substituted with two amino groups and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile typically involves multi-step reactions. One common method starts with the reaction of 2,4-diamino-6-chloro-1,3,5-triazine with 4-cyanobenzylamine under specific conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazine ring and the subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the triazine ring in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino groups and the triazine ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit the function of certain enzymes, leading to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a benzonitrile moiety.
4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate: Contains a guanidine group instead of a benzonitrile group.
Uniqueness
4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is unique due to the presence of both the triazine ring and the benzonitrile group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c11-5-6-1-3-7(4-2-6)8-14-9(12)16-10(13)15-8/h1-4H,(H4,12,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVCBUJGVFCST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603589 | |
Record name | 4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-43-5 | |
Record name | 4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5503-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90603589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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